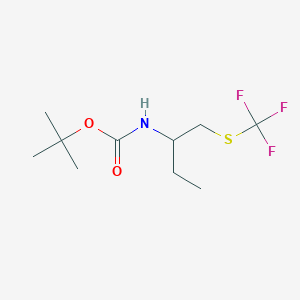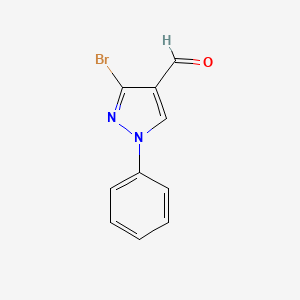
(1-Trifluoromethylsulfanylmethyl-propyl)-carbamic acid tert-butyl ester
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
(1-Trifluoromethylsulfanylmethyl-propyl)-carbamic acid tert-butyl ester is a compound that has garnered interest due to its unique chemical structure and potential applications in various fields. This compound features a trifluoromethylsulfanyl group, which imparts distinct properties such as high lipophilicity and metabolic stability. These characteristics make it a valuable candidate for research in pharmaceuticals, agrochemicals, and material sciences.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions: The synthesis of (1-Trifluoromethylsulfanylmethyl-propyl)-carbamic acid tert-butyl ester typically involves the following steps:
Formation of the Trifluoromethylsulfanyl Group: This can be achieved through the reaction of a suitable precursor with trifluoromethylsulfenyl chloride under controlled conditions.
Attachment to the Propyl Chain: The trifluoromethylsulfanyl group is then attached to a propyl chain via nucleophilic substitution reactions.
Carbamate Formation: The final step involves the reaction of the intermediate with tert-butyl chloroformate to form the carbamic acid tert-butyl ester.
Industrial Production Methods: Industrial production of this compound may involve large-scale batch or continuous flow processes, ensuring high yield and purity. The use of automated reactors and precise control of reaction parameters such as temperature, pressure, and pH is crucial for efficient production.
Types of Reactions:
Oxidation: The trifluoromethylsulfanyl group can undergo oxidation to form sulfoxides or sulfones.
Reduction: Reduction reactions can convert the trifluoromethylsulfanyl group to a trifluoromethyl group.
Substitution: The compound can participate in nucleophilic substitution reactions, where the trifluoromethylsulfanyl group is replaced by other nucleophiles.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are used.
Substitution: Nucleophiles like amines or thiols can be employed under basic conditions.
Major Products:
Oxidation: Formation of trifluoromethylsulfoxides or trifluoromethylsulfones.
Reduction: Formation of trifluoromethyl derivatives.
Substitution: Formation of substituted carbamates or thiols.
Chemistry:
Catalysis: The compound can be used as a ligand in catalytic reactions, enhancing the reactivity and selectivity of catalysts.
Synthesis: It serves as a building block for the synthesis of more complex molecules.
Biology:
Enzyme Inhibition: The compound can act as an inhibitor for certain enzymes, making it useful in biochemical studies.
Medicine:
Drug Development: Due to its metabolic stability and lipophilicity, it is explored as a potential drug candidate for various therapeutic applications.
Industry:
Material Science: The compound’s unique properties make it suitable for the development of advanced materials with specific functionalities.
Wirkmechanismus
The mechanism by which (1-Trifluoromethylsulfanylmethyl-propyl)-carbamic acid tert-butyl ester exerts its effects involves interactions with molecular targets such as enzymes or receptors. The trifluoromethylsulfanyl group enhances the compound’s binding affinity and specificity, leading to effective modulation of biological pathways. The exact pathways and targets depend on the specific application and context of use.
Vergleich Mit ähnlichen Verbindungen
Trifluoromethylsulfonamides: These compounds also contain the trifluoromethylsulfanyl group and exhibit similar properties.
Trifluoromethyl ketones: These compounds share the trifluoromethyl group but differ in their functional groups and reactivity.
Uniqueness: (1-Trifluoromethylsulfanylmethyl-propyl)-carbamic acid tert-butyl ester stands out due to its combination of the trifluoromethylsulfanyl group with a carbamate ester, providing a unique set of properties such as enhanced lipophilicity, metabolic stability, and potential for diverse applications in various fields.
Eigenschaften
Molekularformel |
C10H18F3NO2S |
|---|---|
Molekulargewicht |
273.32 g/mol |
IUPAC-Name |
tert-butyl N-[1-(trifluoromethylsulfanyl)butan-2-yl]carbamate |
InChI |
InChI=1S/C10H18F3NO2S/c1-5-7(6-17-10(11,12)13)14-8(15)16-9(2,3)4/h7H,5-6H2,1-4H3,(H,14,15) |
InChI-Schlüssel |
FGEBZDHZUBWRBL-UHFFFAOYSA-N |
Kanonische SMILES |
CCC(CSC(F)(F)F)NC(=O)OC(C)(C)C |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



![7-Fluoro-5-methoxy-2H-benzo[e][1,2,4]thiadiazin-3(4H)-one 1,1-dioxide](/img/structure/B11760318.png)




![7-methyl-1H-pyrrolo[3,2-b]pyridin-6-amine](/img/structure/B11760358.png)
![[(2-Chloro-6-fluoro-benzyl)-cyclopropyl-amino]-acetic acid](/img/structure/B11760362.png)
![[(1-ethyl-5-fluoro-1H-pyrazol-4-yl)methyl][(4-methoxyphenyl)methyl]amine](/img/structure/B11760368.png)

-1H-pyrazol-3-yl]methyl})amine](/img/structure/B11760376.png)
![8-(Difluoromethyl)-1,4-dioxaspiro[4.5]decane-8-carboxylic acid](/img/structure/B11760381.png)

![8-Azabicyclo[3.2.1]octan-6-ol](/img/structure/B11760396.png)
